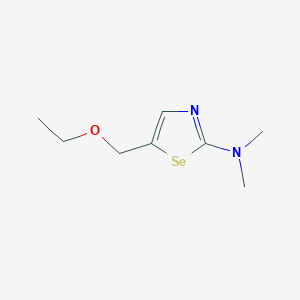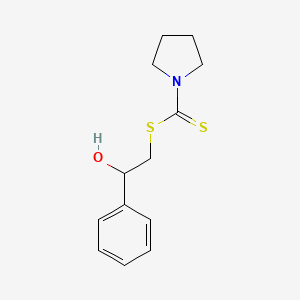![molecular formula C20H18ClNO B14178414 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-72-6](/img/structure/B14178414.png)
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methylpyridinone core
準備方法
The synthesis of 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridinone intermediate.
Addition of the Chlorophenyl Group: The chlorophenyl group is incorporated through a Friedel-Crafts alkylation reaction, using a chlorophenyl halide and a Lewis acid catalyst.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper(I) iodide), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one can be compared with similar compounds, such as:
1-Benzyl-3-[(2-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one: This compound has a fluorophenyl group instead of a chlorophenyl group, which may alter its reactivity and biological activity.
1-Benzyl-3-[(2-bromophenyl)methyl]-2-methylpyridin-4(1H)-one:
1-Benzyl-3-[(2-methylphenyl)methyl]-2-methylpyridin-4(1H)-one: The methylphenyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
919366-72-6 |
|---|---|
分子式 |
C20H18ClNO |
分子量 |
323.8 g/mol |
IUPAC名 |
1-benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C20H18ClNO/c1-15-18(13-17-9-5-6-10-19(17)21)20(23)11-12-22(15)14-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3 |
InChIキー |
PNMITXAGFZBNQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


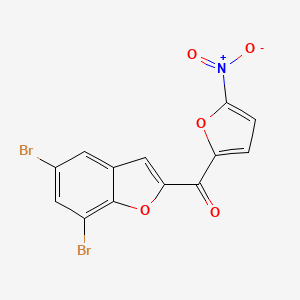
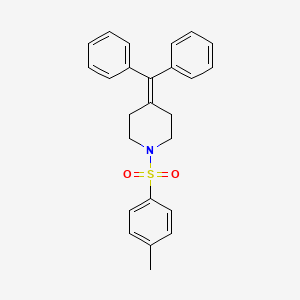
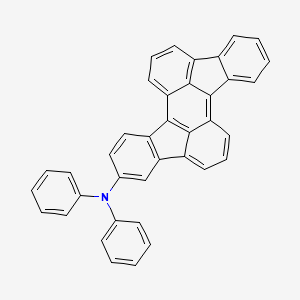
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
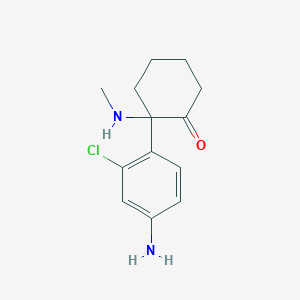
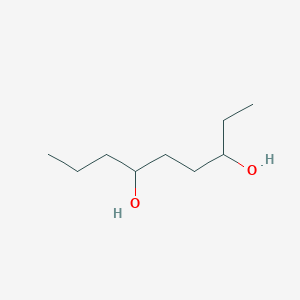
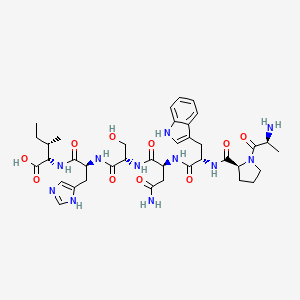
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)
![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
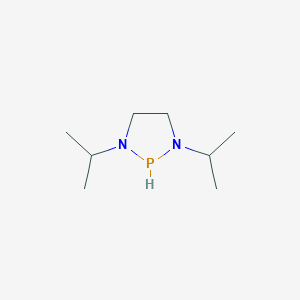
![6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14178395.png)
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
